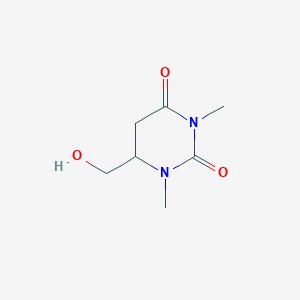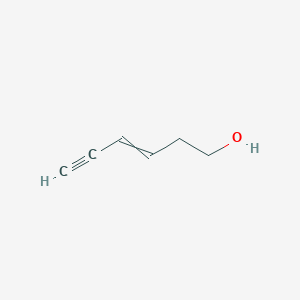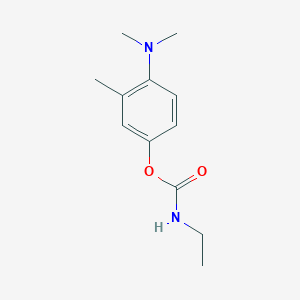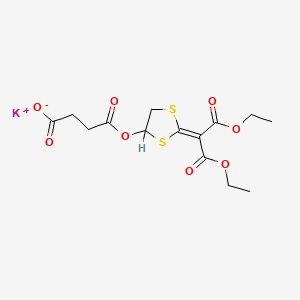![molecular formula C13H16O4 B14559953 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one CAS No. 62006-22-8](/img/structure/B14559953.png)
4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spiro[5.5]undecane framework is a common motif in natural products and synthetic compounds, often associated with interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the formation of the spiro[5.5]undecane core through a series of cyclization reactions. For instance, the synthesis might begin with a Diels-Alder reaction to form a bicyclic intermediate, followed by functional group transformations to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis. The specific conditions would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-Hydroxy-1,7-dimethoxyspiro[5
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spiro structures.
Biology: As a probe to study biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The spiro structure could allow it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,7-dioxaspiro[5.5]undecane: Another spiro compound with a similar core structure but different functional groups.
3-Hydroxy-1,7-dioxaspiro[5.5]undecane: Similar to the above but with the hydroxy group in a different position.
Spiro[5.5]undeca-1,8-dien-3-one: A related compound with a different substitution pattern.
Uniqueness
4-Hydroxy-1,7-dimethoxyspiro[55]undeca-1,4,8-trien-3-one is unique due to its specific combination of functional groups and the spiro[55]undecane core
Properties
CAS No. |
62006-22-8 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-hydroxy-5,11-dimethoxyspiro[5.5]undeca-1,4,9-trien-3-one |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-3-4-6-13(11)8-10(15)9(14)7-12(13)17-2/h3,5,7-8,11,15H,4,6H2,1-2H3 |
InChI Key |
BBVVECSMKRHYCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CCCC12C=C(C(=O)C=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)



![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)




![[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14559933.png)

![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)

